molecular formula C19H22ClN5O4 B000841 Prazosin hydrochloride CAS No. 19237-84-4

Prazosin hydrochloride

Cat. No.: B000841
CAS No.: 19237-84-4
M. Wt: 419.9 g/mol
InChI Key: WFXFYZULCQKPIP-UHFFFAOYSA-N
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Description

Prazosin hydrochloride is a quinazoline derivative and an alpha-1 adrenergic receptor antagonist. It is primarily used to treat hypertension (high blood pressure) by causing vasodilation, which decreases total peripheral resistance. This compound is also used to manage symptoms of benign prostatic hyperplasia and post-traumatic stress disorder (PTSD), particularly for reducing nightmares .

Mechanism of Action

Target of Action

Prazosin hydrochloride primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure and are located postsynaptically, i.e., after the nerve junction, on the vascular smooth muscle .

Mode of Action

This compound acts as an alpha-1 antagonist . It blocks the alpha-1 adrenergic receptors, leading to a decrease in total peripheral resistance . This blockade was initially thought to result from a direct relaxant action on vascular smooth muscle . Recent studies suggest that the vasodilator effect of prazosin is also related to the blockade of postsynaptic alpha-adrenoceptors .

Biochemical Pathways

It’s known that the drug decreases blood pressure by dilating blood vessels . Some studies suggest that prazosin can suppress the proliferation of cancer cell lines by impacting the mitochondrial membrane potential and mitochondrial pathways .

Pharmacokinetics

This compound is extensively metabolized by the liver, exhibiting high first-pass metabolism and low oral bioavailability . After oral administration, peak plasma concentrations are reached within 1 to 3 hours . The drug is highly bound (92 to 97%) to human plasma proteins, and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . The plasma elimination half-life is about 2.5 hours .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . This effect is most pronounced on diastolic blood pressure and occurs in both standing and supine positions . Additionally, prazosin has been found to have potential anti-cancer effects, reducing cell viability and generating oxidative stress in certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, prazosin’s disposition is modified in chronic renal failure and congestive heart failure, where the plasma free fraction of prazosin is increased and plasma elimination half-life is longer . Therefore, prazosin dosage should be titrated cautiously in such patients .

Biochemical Analysis

Biochemical Properties

Prazosin hydrochloride interacts with alpha-1 adrenergic receptors, causing a decrease in total peripheral resistance . It is heavily metabolized in animals through liver demethylation and conjugation .

Cellular Effects

This compound has been shown to have cytotoxic effects on hepatocellular carcinoma and immortalized non-tumor liver cells . It reduces cell viability and generates oxidative stress in these cells .

Molecular Mechanism

It is a non-selective inverse agonist of the α1-adrenergic receptors . It works to decrease blood pressure by dilating blood vessels .

Temporal Effects in Laboratory Settings

It is known that this compound is heavily metabolized, which occurs through liver demethylation and conjugation .

Dosage Effects in Animal Models

In chronic studies of this compound in rats and dogs, testicular changes consisting of atrophy and necrosis occurred at 25 mg/kg/day (75 times the usual maximum recommended human dose) . In a fertility and general reproductive performance study in rats, both males and females, treated with 75 mg/kg (225 times the usual maximum recommended human dose), demonstrated decreased fertility .

Metabolic Pathways

This compound is heavily metabolized in animals through liver demethylation and conjugation . Some studies in humans or human cells in vitro show similar prazosin metabolism .

Transport and Distribution

It is known that this compound is heavily metabolized, which occurs through liver demethylation and conjugation .

Subcellular Localization

It is known that this compound is heavily metabolized, which occurs through liver demethylation and conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine with hydrochloric acid. The synthesis involves the following steps:

    Formation of the quinazoline core: This step involves the reaction of 2,4-diamino-6,7-dimethoxyquinazoline with 2-furoyl chloride to form the intermediate compound.

    Piperazine ring formation: The intermediate compound is then reacted with piperazine to form prazosin.

    Hydrochloride salt formation: Finally, prazosin is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Prazosin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different pharmacological properties .

Scientific Research Applications

Prazosin hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prazosin hydrochloride is unique due to its specific binding affinity for alpha-1 adrenergic receptors and its ability to manage PTSD-related nightmares, which is not a common application for other alpha-1 antagonists .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXFYZULCQKPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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